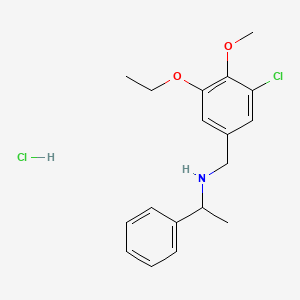![molecular formula C15H13Cl2N3O5S B4176746 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide](/img/structure/B4176746.png)
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
描述
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide, commonly referred to as DASPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
DASPA exerts its biological effects by inhibiting the activity of protein kinases, particularly the Src family kinases. By blocking the activity of these enzymes, DASPA can modulate various cellular processes, including cell proliferation, migration, and differentiation. Additionally, DASPA has been shown to modulate the activity of ion channels, including the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation and proliferation.
Biochemical and Physiological Effects
DASPA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, DASPA has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential as a cancer therapeutic. In T cells, DASPA has been shown to inhibit activation and proliferation, suggesting its potential as an immunosuppressive agent. Additionally, DASPA has been shown to modulate the activity of ion channels, which may have implications for the treatment of various diseases, including autoimmune disorders and cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using DASPA in lab experiments is its high selectivity for Src family kinases, which allows for the specific modulation of these enzymes without affecting other cellular processes. Additionally, DASPA has been shown to exhibit low toxicity in vitro and in vivo, making it a promising drug candidate. However, one of the limitations of using DASPA in lab experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain assays.
未来方向
There are several potential future directions for research on DASPA. One area of interest is the development of DASPA-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DASPA on ion channels, which may have implications for the development of novel therapeutics for various diseases. Finally, the development of more efficient synthesis methods for DASPA may facilitate its use in a wider range of scientific applications.
科学研究应用
DASPA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DASPA has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, DASPA has been used as a tool to study the function of protein kinases, enzymes that play a crucial role in cell signaling pathways. In pharmacology, DASPA has been evaluated for its ability to modulate the activity of ion channels, which are important targets for drug development.
属性
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5S/c1-9(15(21)18-11-3-2-4-12(8-11)20(22)23)19-26(24,25)14-7-10(16)5-6-13(14)17/h2-9,19H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOHHDUGFZNPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4176671.png)
![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4176677.png)
![5-tert-butyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B4176681.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4176692.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4176699.png)

![1-({[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B4176717.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4176720.png)
![methyl 4-[({1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4176732.png)
![methyl 4-({[(1-bicyclo[2.2.1]hept-2-yl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B4176734.png)
![N-(2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4176740.png)

![N-[4-(1-adamantyl)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4176755.png)
![6-amino-8'-ethoxy-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4176763.png)